molecular formula C18H34N2O6S B13706032 Lincomycin-d3

Lincomycin-d3

Cat. No.: B13706032
M. Wt: 409.6 g/mol
InChI Key: OJMMVQQUTAEWLP-WVFSWRGUSA-N
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Description

The compound with the Chemical Abstracts Service number 154-21-2 is known as lincomycin. Lincomycin is a lincosamide antibiotic that was first isolated from the soil bacterium Streptomyces lincolnensis. It is primarily used to treat serious bacterial infections caused by Gram-positive bacteria, especially in cases where patients are allergic to penicillin or when penicillin is deemed inappropriate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lincomycin is produced through a fermentation process involving the bacterium Streptomyces lincolnensis. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and crystallization, to isolate and purify lincomycin .

Industrial Production Methods

In industrial settings, lincomycin is produced on a large scale using optimized fermentation techniques. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the compound is extracted and purified using a series of chemical and physical methods, including filtration, solvent extraction, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Lincomycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lincomycin can yield sulfoxides and sulfones, while reduction can produce alcohols and amines .

Mechanism of Action

Lincomycin exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding interferes with the peptidyl transferase reaction, a crucial step in protein synthesis. By disrupting the elongation phase of protein synthesis, lincomycin effectively halts bacterial growth. The primary molecular targets are the bacterial ribosomes, and the pathway involved is the inhibition of protein synthesis .

Comparison with Similar Compounds

Lincomycin is often compared with other lincosamide antibiotics, such as clindamycin. While both compounds share a similar mechanism of action and antibacterial spectrum, clindamycin is generally more potent and has a broader range of susceptible organisms. Other similar compounds include:

Lincomycin’s uniqueness lies in its specific use for patients allergic to penicillin and its effectiveness against certain strains of bacteria that are resistant to other antibiotics .

Properties

Molecular Formula

C18H34N2O6S

Molecular Weight

409.6 g/mol

IUPAC Name

(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3D3

InChI Key

OJMMVQQUTAEWLP-WVFSWRGUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O)CCC

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Origin of Product

United States

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